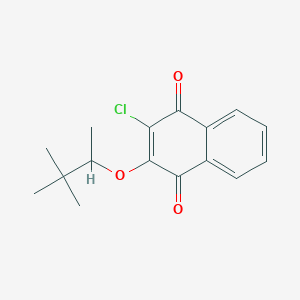
2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione is a chemical compound with a complex structure that includes a naphthalene core substituted with a chloro group and an alkoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.
Alkylation: The alkoxy group is introduced through an alkylation reaction using 3,3-dimethylbutan-2-ol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce the naphthalene core.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced derivatives.
科学的研究の応用
2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The chloro and alkoxy groups can participate in binding interactions, while the naphthalene core provides a rigid framework that can influence the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)benzoquinone: Similar structure but with a benzoquinone core.
2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)phenanthrene-1,4-dione: Similar structure but with a phenanthrene core.
Uniqueness
2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both chloro and alkoxy groups. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
89131-31-7 |
|---|---|
分子式 |
C16H17ClO3 |
分子量 |
292.75 g/mol |
IUPAC名 |
2-chloro-3-(3,3-dimethylbutan-2-yloxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H17ClO3/c1-9(16(2,3)4)20-15-12(17)13(18)10-7-5-6-8-11(10)14(15)19/h5-9H,1-4H3 |
InChIキー |
RSNJPZIEEKZSKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C)C)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11833621.png)
![(4aR,7aR)-4,4a,5,7a-tetrahydrocyclopenta[d][1,3]dioxin-2-one](/img/structure/B11833629.png)
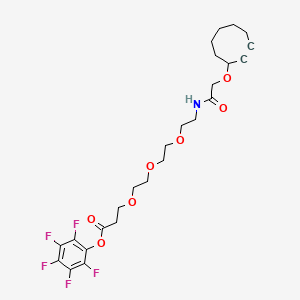
![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)


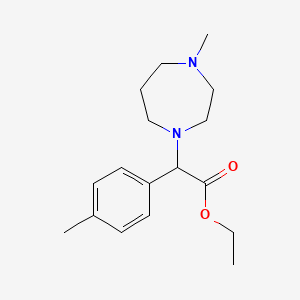

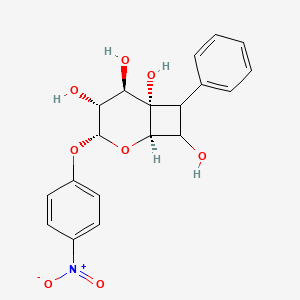
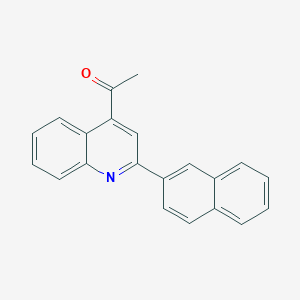
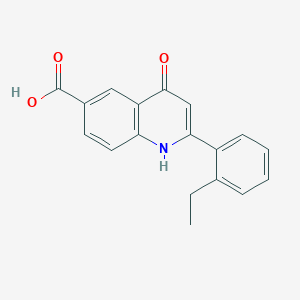
![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)
